3-Chloro-2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(trifluoromethyl)pyridine
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Overview
Description
This compound is also known as Fluazinam . It is a broad-spectrum fungicide used in agriculture and is classified as a diarylamine and more specifically an arylaminopyridine .
Molecular Structure Analysis
The molecular formula of this compound is C13H4Cl2F6N4O4 . The IUPAC name is 3-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-α,α,α-trifluoro-2,6-dinitro-p-toluidine .Chemical Reactions Analysis
The compound is used in the production of several crop-protection products . It is unique amongst uncouplers in displaying broad-spectrum activity against fungi and also very low toxicity to mammals due to it being rapidly metabolized to a compound without uncoupling activity .Physical and Chemical Properties Analysis
The compound has a molar mass of 465.09 g·mol−1, a density of 1.8±0.1 g/cm3, a melting point of 116 °C, and a boiling point of 376.1±42.0°C (Predicted) . Its solubility in water is 1.76 mg/L and it has a vapor pressure of 5.51×10−8 mmHg (Predicted) .Scientific Research Applications
Synthesis and Derivatives
The synthesis of derivatives related to 3-Chloro-2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(trifluoromethyl)pyridine involves multifaceted chemical reactions that contribute to the exploration of its applications in scientific research. For instance, Bradiaková et al. (2009) outlined a method for preparing 2-[3-(Trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one and its derivatives, indicating the versatility of pyridine compounds in synthetic chemistry (Bradiaková et al., 2009). Similarly, Tapaswi et al. (2015) synthesized transparent aromatic polyimides with high refractive indices, highlighting the application of such compounds in materials science (Tapaswi et al., 2015).
Molecular Interactions and Properties
The investigation into the antimicrobial activities and DNA interaction of 2-Chloro-6-(trifluoromethyl)pyridine by Evecen et al. (2017) exemplifies the biological relevance of pyridine derivatives. This research provides insights into the interaction mechanisms and spectroscopic properties of such compounds, laying the groundwork for potential therapeutic applications (Evecen et al., 2017).
Chemical Structure Analysis
The crystal structure analysis of the fungicide fluazinam, a compound structurally related to this compound, by Jeon et al. (2013), reveals the molecular geometry and interactions within such compounds. This type of research is crucial for understanding the physical and chemical properties that govern the behavior of these chemicals in various applications (Jeon et al., 2013).
Mechanism of Action
Target of Action
Trifluoromethylpyridines (tfmps), a group to which this compound belongs, are known to have a wide range of applications in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
The synthesis of tfmp derivatives often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence their pharmacokinetic properties .
Result of Action
Tfmp derivatives are known for their superior pest control properties when compared to traditional phenyl-containing insecticides .
Properties
IUPAC Name |
3-chloro-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4ClF6N3O4S/c14-7-1-6(13(18,19)20)4-21-11(7)28-10-8(22(24)25)2-5(12(15,16)17)3-9(10)23(26)27/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKQJJPBIQFZAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])SC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4ClF6N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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